9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Description
The compound 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione belongs to the xanthene-dione family, characterized by a bicyclic core structure with two ketone groups. These derivatives are of significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 2,3-dimethoxyphenyl substituent in this compound introduces steric and electronic effects that influence its reactivity and interactions in biological systems.
Properties
IUPAC Name |
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-24(2)10-15(26)21-18(12-24)30-19-13-25(3,4)11-16(27)22(19)20(21)14-8-7-9-17(28-5)23(14)29-6/h7-9,20H,10-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYFJFYAZGPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a member of the xanthene family of compounds. Its unique molecular structure (C25H30O6) includes two methoxy groups attached to a phenyl ring and a fused system of cyclohexenone and pyran rings. This compound exhibits significant biological activities that make it a subject of interest in pharmaceutical research.
The compound's structure contributes to its reactivity and biological activity. The presence of methoxy groups enhances its lipophilicity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C25H30O6 |
| Functional Groups | Methoxy (-OCH₃), Ketone (-C=O) |
| Core Structure | Xanthene derivative |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antitumor Activity : A study demonstrated that the compound showed significant inhibitory effects against human lung cancer cell lines (A549), indicating its potential as an antitumor agent .
- Antibacterial Properties : Similar compounds in the xanthene class have been noted for their antibacterial activities. The structural features contribute to their interaction with bacterial membranes .
- Antioxidant Effects : The compound has been shown to reduce oxidative stress in cellular models by decreasing reactive oxygen species (ROS) production .
Case Studies
Several studies have focused on the synthesis and biological evaluation of xanthene derivatives:
- Synthesis and Evaluation : Sangwan et al. synthesized various derivatives including this compound using ionic liquids as catalysts. The resulting compounds were evaluated for their cytotoxicity against A549 cells with promising results .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may exert its antitumor effects through apoptosis induction in cancer cells .
Comparative Analysis
The biological activity of this compound can be compared with other xanthene derivatives:
Table 2: Comparison of Biological Activities
| Compound Name | Antitumor Activity | Antibacterial Activity | Antioxidant Activity |
|---|---|---|---|
| 9-(2,3-dimethoxyphenyl)-3,3-tetramethylxanthene | Significant | Moderate | High |
| 9-(4-methoxyphenyl)-3-methylxanthene | Moderate | High | Moderate |
| 9-(hydroxyphenyl)-tetramethylxanthene | Low | Moderate | High |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 9-(2,3-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibit notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells through oxidative stress pathways. The specific molecular targets are still under investigation.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in vitro and in vivo models by modulating inflammatory cytokines.
Interaction Studies
Interaction studies have revealed insights into the binding affinities of this compound with various biological targets. These studies focus on:
- Enzyme Inhibition : Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : Understanding how it interacts with cellular receptors may elucidate its pharmacodynamics.
Case Studies
Several case studies highlight the applications of this compound:
-
Study on Antibacterial Efficacy :
- A study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial growth at varying concentrations of the compound.
-
Anticancer Research :
- In vitro studies demonstrated that treatment with the compound led to increased apoptosis rates in breast cancer cell lines.
- Further investigations are needed to identify the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Their Substituents
Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,3-dimethoxyphenyl group (electron-donating) enhances solubility in polar solvents compared to the 2,4-dinitrophenyl analogue (electron-withdrawing), which may reduce bioavailability due to increased hydrophobicity .
- Hydrogen Bonding : The 4-hydroxy-3-methoxyphenyl derivative forms intermolecular hydrogen bonds via its hydroxyl group, influencing crystal packing and stability . In contrast, the target compound’s dimethoxy groups limit hydrogen bonding but improve lipophilicity .
Key Findings :
- Ionic liquids (e.g., BMIF, BMIB) enable high yields (90%) for 3,4-dimethoxyphenyl derivatives under solvent-free conditions, highlighting eco-friendly synthesis .
- The 4-hydroxybutyl analogue achieves moderate yields (72%) via a one-pot reaction in aqueous media, emphasizing green chemistry advantages .
Table 3: Bioactivity of Selected Xanthene-dione Derivatives
Notable Observations:
- The 3,4-dimethoxyphenyl derivative exhibits marked anticancer activity against A549 cells, likely due to its ability to inhibit trypanothione reductase, a key enzyme in parasite and cancer cell redox balance .
- The 2-hydroxyphenyl analogue shows moderate antiproliferative effects, suggesting that hydroxyl groups enhance cytotoxicity compared to methoxy substituents .
Physicochemical Properties
Table 4: Calculated and Experimental Properties
Key Trends :
- Polar surface area (PSA) correlates with substituent polarity: The 4-hydroxy-3-methoxyphenyl derivative has higher PSA (70.5 Ų) due to its hydroxyl group, enhancing water solubility .
- Lipophilicity (LogP): The 2,4-dinitrophenyl analogue’s high LogP (3.9) suggests poor aqueous solubility, limiting its pharmaceutical utility .
Preparation Methods
Reaction Conditions and Mechanism
The use of zinc sulfide (ZnS) nanoparticles as a heterogeneous catalyst enables efficient coupling of 2,3-dimethoxybenzaldehyde and dimedone under mild conditions. A mixture of the aldehyde (1 mmol), dimedone (2 mmol), and ZnS (10–20 mol%) is heated at 90°C for 3–4 hours, with progress monitored by thin-layer chromatography (TLC). The catalyst is recovered via filtration, and the crude product is recrystallized from ethanol to yield pure xanthene dione.
The mechanism proceeds through Knoevenagel condensation, where the aldehyde’s carbonyl group reacts with dimedone’s active methylene to form an intermediate α,β-unsaturated ketone. Subsequent Michael addition and cyclodehydration steps complete the xanthene framework. ZnS nanoparticles enhance reaction kinetics by providing a high surface area for reactant adsorption and acid-base catalysis.
Yield and Scalability
This method achieves yields of 85–90% under optimized conditions. Catalyst recyclability is a notable advantage: ZnS retains activity for up to five cycles without significant loss in efficiency, as confirmed by consistent melting points and NMR spectra across batches.
Ionic Liquid-Promoted Solvent-Free Synthesis
Catalytic System and Procedure
A solvent-free approach using the ionic liquid [DBN][HSO4] (1,5-diazabicyclo[4.3.0]non-5-enium hydrogen sulfate) offers superior atom economy and reduced reaction time. Equimolar quantities of 2,3-dimethoxybenzaldehyde and dimedone are combined with 20 mol% of [DBN][HSO4] and stirred at 80°C for 45 minutes. The reaction mixture is cooled, diluted with ethyl acetate, and filtered to isolate the product, which is crystallized from ethanol.
Optimization Studies
Key parameters influencing yield include catalyst loading, temperature, and reaction time. As shown in Table 1, 20 mol% catalyst loading at 80°C maximizes efficiency (95% yield). Lower temperatures or reduced catalyst quantities prolong the reaction and diminish output.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst (mol%) | Time (min) | Yield (%) |
|---|---|---|
| 5 | 90 | 62 |
| 10 | 70 | 72 |
| 15 | 60 | 82 |
| 20 | 45 | 95 |
| 25 | 45 | 95 |
Mechanistic Insights and Side Reactions
Both methodologies avoid common side products such as dimerized aldehydes or over-oxidized species. The ionic liquid’s dual acid-base character facilitates proton transfer during cyclization, while ZnS stabilizes transition states through Lewis acid interactions. Notably, electron-donating methoxy groups on the phenyl ring enhance electrophilicity at the aldehyde carbon, favoring nucleophilic attack by dimedone.
Analytical Characterization
Spectroscopic Data
The target compound exhibits characteristic signals in $$ ^1H $$ NMR spectroscopy: a singlet for the methoxy protons (δ 3.85–3.90 ppm), multiplets for aromatic protons (δ 6.70–7.10 ppm), and singlets for the tetramethyl groups (δ 1.07–1.11 ppm). The carbonyl carbons appear at δ 197–198 ppm in $$ ^{13}C $$ NMR, consistent with xanthene dione frameworks.
Melting Point and Purity
Recrystallization from ethanol yields a white solid with a sharp melting point of 230–232°C, corroborating high purity. HPLC analysis confirms >98% purity, with no detectable impurities.
Comparative Evaluation of Methodologies
Table 2: Method Comparison
| Parameter | ZnS Nanoparticles | [DBN][HSO4] |
|---|---|---|
| Yield (%) | 85–90 | 95 |
| Reaction Time | 3–4 hours | 45 minutes |
| Catalyst Reusability | Yes (5 cycles) | No |
| Solvent | Ethanol | Solvent-free |
| Environmental Impact | Moderate | Low |
The ionic liquid method excels in speed and yield but lacks catalyst recyclability. Conversely, ZnS nanoparticles offer sustainable catalysis at the cost of longer reaction times.
Q & A
Q. What are the established synthetic routes for preparing 9-(2,3-dimethoxyphenyl)-substituted xanthenediones?
The compound is synthesized via acid-catalyzed condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with substituted aldehydes. For example, analogs like 9-(3,4-dimethoxyphenyl)-substituted derivatives are prepared by refluxing dimedone and veratraldehyde (3,4-dimethoxybenzaldehyde) in glacial acetic acid for 3 hours, achieving ~90% yield . Methodological Steps :
- Mix equimolar dimedone and aldehyde in glacial acetic acid.
- Reflux at 110–120°C under inert atmosphere.
- Monitor reaction progress via TLC (ethyl acetate/hexane eluent).
- Isolate via solvent evaporation and recrystallization (ethanol or diethyl ether).
Table 1: Synthetic Conditions for Analogous Xanthenediones
| Aldehyde Substrate | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Glacial acetic acid | 110–120 | 90 | |
| 2-Nitrophenylaldehyde | Acetic acid | 100 | 85 |
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- IR Spectroscopy : Key peaks include C=O stretching (1667–1624 cm⁻¹) and aromatic C–H bending (830–751 cm⁻¹) .
- NMR : NMR shows resonances for dimethoxy groups (δ 3.75–3.85 ppm) and methyl groups (δ 1.10–1.30 ppm). NMR confirms carbonyl carbons (δ 195–205 ppm) .
- X-ray Crystallography : The compound crystallizes in a triclinic system (space group ) with unit cell parameters . The pyran ring adopts a boat conformation, while cyclohexane rings exhibit envelope conformations .
Q. What preliminary biological activities are reported for xanthenedione derivatives?
Analogous compounds exhibit antiviral, antibacterial, and anti-inflammatory activities. For example:
- Antiviral : Xanthenediones inhibit viral proteases via π-π stacking interactions with aromatic residues .
- Antibacterial : Substituted derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Advanced Research Questions
Q. How do substituent positions on the aromatic ring influence conformational dynamics?
X-ray studies reveal that substituent orientation affects planarity and hydrogen bonding. For example:
- 3,4-Dimethoxyphenyl groups form near-planar arrangements (dihedral angle: 86.81° with pyran ring), while 2,3-dimethoxy analogs may exhibit torsional strain due to steric hindrance .
- Non-planar substituents reduce π-π interactions in biological targets, altering activity .
Q. What computational methods are employed to analyze intermolecular interactions?
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., O–H, C–H) in crystal packing. For xanthenediones, ~60% of interactions are H-bonding .
- DFT Calculations : Optimize ground-state geometries and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .
Q. How can reaction conditions be optimized for enhanced stereoselectivity?
- Catalyst Screening : Protic acids (e.g., p-TSA) improve regioselectivity vs. Lewis acids (e.g., FeCl₃) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yield due to side reactions .
Q. What challenges arise in interpreting NMR data for xanthenediones?
- Tautomerism : Keto-enol tautomerism in solution complicates NMR assignments. For example, enolic protons resonate at δ 12–14 ppm but are often absent due to rapid exchange .
- Dynamic Effects : Chair-chair flipping in cyclohexane rings broadens methyl proton signals .
Q. How does the compound interact with biological targets at the molecular level?
- Docking Studies : The dimethoxyphenyl group binds to hydrophobic pockets in enzymes (e.g., COX-2), while carbonyl groups form H-bonds with catalytic residues .
- MD Simulations : Substituent flexibility (e.g., methoxy rotation) modulates binding affinity over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
